molecular formula C17H18ClN3OS B5171735 3-chloro-6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide

3-chloro-6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide

Cat. No. B5171735
M. Wt: 347.9 g/mol
InChI Key: UATRFEFKNDHYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and biotechnology. It is a benzothiophene derivative that has been synthesized using various methods and has shown promising results in several studies.

Mechanism of Action

The mechanism of action of 3-chloro-6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to act through the modulation of various cellular pathways, including the inhibition of specific enzymes and receptors. It has been reported to interact with various proteins, including histone deacetylases, which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been reported to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include the lack of understanding of its mechanism of action, which makes it difficult to optimize its efficacy and safety.

Future Directions

There are several future directions for the research on 3-chloro-6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide, including:
1. Further elucidation of its mechanism of action to optimize its efficacy and safety.
2. Development of novel derivatives with improved pharmacological properties.
3. Evaluation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
4. Investigation of its potential applications in material science, including the development of new materials with unique properties.
5. Exploration of its potential as a tool for studying cellular pathways and protein interactions.
In conclusion, this compound is a promising compound that has shown potential applications in various fields. Further research is needed to fully understand its mechanism of action and optimize its efficacy and safety for its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 3-chloro-6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide can be achieved through several methods, including the reaction of 2-aminothiophene with ethyl chloroformate, followed by the addition of imidazole and 3-bromopropylamine. This method has been reported to yield a high purity product with a yield of up to 80%.

Scientific Research Applications

3-chloro-6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and material science. In medicine, this compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Its potential as a therapeutic agent is due to its ability to modulate various cellular pathways and target specific receptors.

properties

IUPAC Name

3-chloro-6-ethyl-N-(3-imidazol-1-ylpropyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3OS/c1-2-12-4-5-13-14(10-12)23-16(15(13)18)17(22)20-6-3-8-21-9-7-19-11-21/h4-5,7,9-11H,2-3,6,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATRFEFKNDHYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCCN3C=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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